2-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
2-(4-chlorophenyl)-5-(2-furylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a furylmethyl group, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-(2-furylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with furfural in the presence of a base to form an intermediate, which is then cyclized with 4-methyl-1H-pyrazole-3,5-dione under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-(2-furylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-chlorophenyl)-5-(2-furylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-(2-furylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-5-(2-furylmethyl)-4-methyl-1H-pyrazolo[3,4-d]pyrimidine-3,6(2H,5H)-dione: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-(4-chlorophenyl)-5-(2-furylmethyl)-4-methyl-1H-pyrazolo[4,3-c]quinoline-3,6(2H,5H)-dione: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-5-(2-furylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14ClN3O3 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-17-15(9-16(23)21(11)10-14-3-2-8-25-14)20-22(18(17)24)13-6-4-12(19)5-7-13/h2-9,20H,10H2,1H3 |
InChI Key |
KYZXZTVINLXFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CO3)NN(C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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